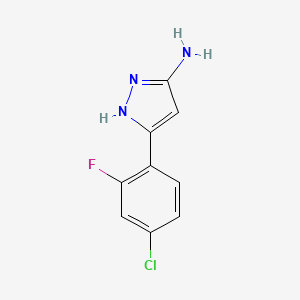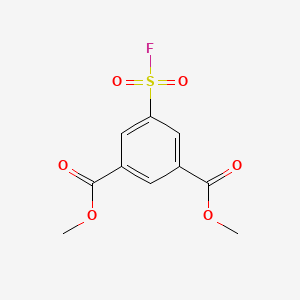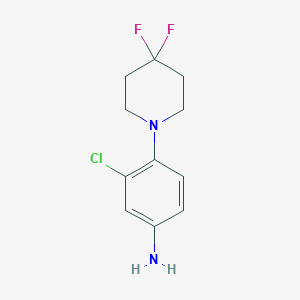
Ruthenium dichloride hydroxide, ammoniate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium dichloride hydroxide, ammoniate is a coordination compound that includes ruthenium, chlorine, hydroxide, and ammonia Ruthenium, a transition metal, is known for its catalytic properties and is often used in various chemical reactions and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ruthenium dichloride hydroxide, ammoniate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction can be represented as follows:
RuCl3+NH3+H2O→RuCl2(OH)(NH3)
Industrial Production Methods: Industrial production methods for ruthenium-based compounds often involve high-temperature and high-pressure conditions to ensure the complete reaction of the starting materials. Techniques such as ion exchange, precipitation, and sol-gel methods are commonly used to produce high-purity ruthenium compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium dichloride hydroxide, ammoniate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Ligands such as chloride and hydroxide can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide, while reduction could produce ruthenium metal or lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
Ruthenium dichloride hydroxide, ammoniate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogenation reactions
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Biology: It is used in biological studies to understand the interactions of metal complexes with biological molecules.
Wirkmechanismus
The mechanism by which ruthenium dichloride hydroxide, ammoniate exerts its effects involves the coordination of ruthenium with various ligands. The molecular targets and pathways involved include:
Catalytic Sites: Ruthenium acts as a catalytic center, facilitating various chemical reactions.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The ability of ruthenium to exchange ligands allows it to interact with different molecules and participate in various reactions
Vergleich Mit ähnlichen Verbindungen
Ruthenium Trichloride: A common precursor for many ruthenium compounds.
Ruthenium Tetroxide: Known for its strong oxidizing properties.
Ruthenium Hydrides: Used in hydrogenation reactions and ammonia synthesis
Uniqueness: Ruthenium dichloride hydroxide, ammoniate is unique due to its specific coordination environment and the presence of ammonia, which can influence its reactivity and catalytic properties
Eigenschaften
CAS-Nummer |
99573-83-8 |
|---|---|
Molekularformel |
Cl2H5NORu |
Molekulargewicht |
207.0 g/mol |
IUPAC-Name |
azane;dichlororuthenium;hydrate |
InChI |
InChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2 |
InChI-Schlüssel |
LLQBEFMMIVBEAR-UHFFFAOYSA-L |
Kanonische SMILES |
N.O.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




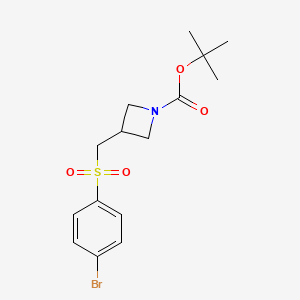
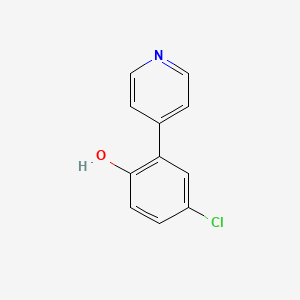

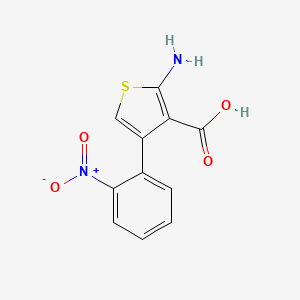
![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)
